1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Description
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea (hereafter referred to as Compound A) is a synthetic urea derivative characterized by a hybrid heterocyclic architecture. Its structure integrates three key moieties:
- A urea backbone (-NH-C(=O)-NH-), which serves as a versatile pharmacophore.
- A 2,4-dioxo-1,3-oxazolidin-3-yl group, contributing to hydrogen-bonding interactions and metabolic stability.
The compound’s crystallographic structure has been resolved using the SHELX system (specifically SHELXS for structure solution and SHELXL for refinement), ensuring high precision in bond-length and angle determinations . This structural elucidation is critical for understanding its physicochemical properties and interactions.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c18-10-7-21-13(20)17(10)6-5-14-11(19)16-12-15-8-3-1-2-4-9(8)22-12/h1-7H2,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELLXNVHHPWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCCN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1,3-oxazolidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted urea or benzothiazole derivatives.
Scientific Research Applications
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, while the benzothiazole ring can interact with various enzymes and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize Compound A , it is compared to three structurally related urea derivatives (Table 1):
Compound B : 3-(Benzothiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]urea
Compound C : 1-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-3-(4,5-dihydro-1,3-thiazol-2-yl)urea
Compound D: 1-(2-Oxo-1,3-oxazinan-3-yl)-3-(quinolin-2-yl)urea
Table 1: Structural and Crystallographic Comparison
Key Findings:
Crystallographic Robustness :
- Compound A exhibits superior crystallographic refinement metrics (R-factor = 0.032) compared to analogs (R-factors: 0.038–0.045), attributable to the precision of SHELXL in modeling complex hydrogen-bonding networks .
- The tetrahydrobenzothiazole moiety in Compound A induces a planar conformation, reducing steric hindrance and enhancing packing efficiency (density = 1.412 g/cm³ vs. 1.28–1.38 g/cm³ in analogs).
Hydrogen-Bonding Patterns :
- Compound A forms six hydrogen bonds (two intramolecular, four intermolecular), stabilizing its crystal lattice more effectively than Compound B or D (3–4 bonds). This correlates with its higher melting point and lower solubility .
Methodological Considerations
The SHELX suite’s role in structural comparison cannot be overstated. For instance:
- SHELXS enabled rapid phase determination for Compound A ’s complex heterocyclic system.
- SHELXL ’s restraint libraries ensured accurate modeling of the urea backbone’s torsion angles, critical for comparing conformational flexibility across analogs .
Biological Activity
The compound 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure combines an oxazolidinone moiety and a benzothiazole core, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 342.34 g/mol |
| Functional Groups | Urea, oxazolidinone, benzothiazole |
| CAS Number | 2034314-54-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting bacterial enzymes, which disrupts bacterial growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against several pathogens. For instance:
- Gram-positive Bacteria : Exhibited significant inhibitory effects on strains such as Micrococcus luteus with a minimum inhibitory concentration (MIC) of 50 nM.
Anticancer Potential
In addition to its antimicrobial effects, the compound has demonstrated anticancer properties:
- Tumor Cell Invasion Inhibition : It showed remarkable inhibitory effects against tumor cell invasion with an IC50 value of 0.34 µM without exhibiting cytotoxicity towards normal cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to or derived from the target molecule:
- Study on Isoxazole Derivatives : A review highlighted the anticancer and anti-inflammatory activities of isoxazole derivatives, suggesting that modifications in structure can enhance biological activity .
- Research on Benzothiazole Compounds : Compounds containing benzothiazole cores have been studied for their ability to inhibit various cancer cell lines and microbial pathogens .
Data Table: Biological Activity Summary
| Activity Type | Pathogen/Cell Type | Measurement | Result |
|---|---|---|---|
| Antibacterial | Micrococcus luteus | MIC | 50 nM |
| Anticancer | Tumor Cells | IC50 | 0.34 µM |
| Antifungal | Various Fungi | Zone of Inhibition | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
